6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one is a chemical compound with the molecular formula and a CAS number of 419540-20-8. This compound belongs to the triazine family, characterized by its unique structural features that include a triazine ring substituted with an amino group and a propylthio group. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
Common reagents for these reactions include:
Research indicates that 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors, which could lead to therapeutic effects against various diseases.
The synthesis of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one typically involves multi-step synthetic routes:
6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one has several applications:
Studies on the interactions of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one with biological targets reveal that it can bind to specific enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Further research is needed to elucidate the precise interactions and pathways involved.
Several compounds share structural similarities with 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one:
Compound Name | CAS Number | Key Features |
---|---|---|
6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one | 33080-87-4 | Contains a piperazine group and exhibits unique reactivity. |
6-(2-Aminophenyl)-3-methylsulfanyl-1,2,4-triazin-5(4H)-one | 419540-20-8 | Similar triazine core but different sulfur substituent. |
4-Amino-6-methylthio-1,2,4-triazin-5(4H)-one | 88789 | Shares the triazine structure but with methylthio substitution. |
The uniqueness of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern that combines an amino group with a propylthio group. This combination imparts distinct chemical properties and biological activities that are not found in other similar compounds. Its versatility makes it a valuable compound for further research in medicinal chemistry and related fields.